molecular formula C6H8O6 B585167 Erythorbic acid CAS No. 89-65-6

Erythorbic acid

Cat. No.: B585167
CAS No.: 89-65-6
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-UHFFFAOYSA-N
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Description

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is widely used as an antioxidant in processed foods and has the chemical formula C6H8O6. This compound was first synthesized in 1933 by German chemists Kurt Maurer and Bruno Schiedt .

Mechanism of Action

Erythorbic acid, also known as Isoascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) and is widely used as an antioxidant in processed foods .

Target of Action

This compound primarily targets the biochemical pathways involved in oxidation-reduction reactions. It acts as an antioxidant, neutralizing harmful free radicals that can cause damage to cells .

Mode of Action

This compound interacts with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage. This action is similar to that of ascorbic acid, its stereoisomer .

Biochemical Pathways

This compound affects the biochemical pathways involved in oxidative stress. By acting as an antioxidant, it helps maintain the redox balance within cells, preventing oxidative damage and promoting cellular health .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After oral administration, it is absorbed and metabolized similarly to ascorbic acid .

Result of Action

The primary result of this compound’s action is the prevention of oxidative damage. It helps maintain the red color of cured meat and prevents the formation of nitrosamines, which promote cancer . Additionally, this compound has been found to be a potent enhancer of nonheme-iron absorption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be affected by the presence of other antioxidants, the pH of the environment, and the presence of metal ions . It is also used as a preservative in cured meats and frozen vegetables, indicating its stability under various storage conditions .

Biochemical Analysis

Biochemical Properties

Erythorbic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized by a reaction between methyl 2-keto-D-gluconate and sodium methoxide . It can also be synthesized from sucrose or by strains of Penicillium that have been selected for this feature . This compound is a potent enhancer of nonheme-iron absorption .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nonheme-iron absorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. Its antioxidative mechanism functions as an oxygen scavenger that reacts with oxygen to reduce the oxygen content in food .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythorbic acid can be synthesized through a reaction between methyl 2-keto-D-gluconate and sodium methoxide. Another method involves the synthesis from sucrose or by using strains of Penicillium that have been selected for this feature .

Industrial Production Methods: In industrial settings, this compound is produced by the fermentation of glucose using specific strains of microorganisms. The process involves several steps, including fermentation, extraction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Erythorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Erythorbic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Erythorbic acid’s unique properties and applications make it a valuable compound in various fields, from food preservation to scientific research.

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62624-30-0, 89924-69-6, 50-81-7, 89-65-6
Record name DL-Ascorbic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218455
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-ascorbic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832
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Record name Erythorbic acid
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Record name DL-ascorbic acid
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Q & A

Q1: What is the molecular formula and weight of erythorbic acid?

A1: this compound has a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol.

Q2: What is the structural difference between this compound and ascorbic acid?

A: this compound is a stereoisomer of ascorbic acid, specifically a diastereomer. This means they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around one or more chiral centers. In this case, they differ in configuration at carbon 5. []

Q3: How does this compound perform as an antioxidant in food applications?

A: this compound functions as an antioxidant in cosmetic and particularly food formulations. [] It effectively minimizes oxidative color development in model wine systems containing flavanol compounds like catechin. [] Its sodium salt, sodium erythorbate, is also used for this purpose. [] Studies show that this compound is more efficient at minimizing oxidative color development than ascorbic acid in a model wine system. []

Q4: How does storage temperature affect this compound stability in minced meat?

A: this compound degrades rapidly in minced meat stored at refrigerated temperatures (2-5°C), with over 90% loss within a week. Frozen storage (-18°C or lower) slows down degradation, but significant losses (over 50%) occur after 2.5 months, reaching over two-thirds after six months. []

Q5: Does this compound degrade into oxalic acid in meat during storage?

A: Research has not found evidence of oxalic acid formation in meat containing this compound, even after significant degradation of this compound during storage. []

Q6: How does the stability of this compound compare to ascorbic acid in the presence of food components?

A: this compound generally exhibits slightly lower stability than ascorbic acid in solutions containing various food components. This difference is observed in the presence of sodium chloride, citric acid, peptone, glycine, and under certain concentrations of copper ions. []

Q7: Can this compound be used in electroless gold plating?

A: Yes, this compound acts as a reducing agent in electroless gold plating baths based on sulfite/thiosulfate complexes. Increasing this compound concentration enhances both autocatalytic and displacement deposition rates. []

Q8: How does this compound influence the formation of nitrosodimethylamine from dimethylamine and potassium nitrite?

A: this compound exhibits a significant inhibitory effect on nitrosamine formation when added before dimethylamine in a reaction mixture containing dimethylamine, potassium nitrite, and acetic acid. []

Q9: Can this compound reverse scurvy symptoms in guinea pigs despite its low vitamin C activity?

A: Despite having significantly lower vitamin C activity than ascorbic acid, high doses of this compound (100 mg/day) can reverse scurvy symptoms in deficient guinea pigs, similarly to dehydroascorbic acid. This suggests potential in vivo reduction of dehydrothis compound to this compound and absorption, although further research is needed to confirm this mechanism. []

Q10: How does this compound compare to ascorbic acid in terms of tissue uptake and retention?

A: this compound exhibits lower tissue uptake and retention compared to ascorbic acid, even when administered in significantly higher doses. This suggests a different mechanism for tissue retention and might explain the lower vitamin C activity observed for this compound. []

Q11: How does the presence of this compound impact the determination of ascorbic acid levels in food?

A: The presence of this compound can interfere with spectrophotometric methods used to determine ascorbic acid levels in food, leading to overestimated values. This interference is due to this compound's absorbance at the wavelength used to measure ascorbic acid. Therefore, using high-performance liquid chromatography (HPLC) is recommended for accurate analysis of ascorbic acid in samples containing both ascorbic and erythorbic acids. []

Q12: Does the stereochemistry of this compound affect its antioxidant properties compared to ascorbic acid?

A: Yes, the difference in stereochemistry between this compound and ascorbic acid impacts their antioxidant properties. Studies using model wine systems show that this compound leads to less browning compared to ascorbic acid, indicating potentially different mechanisms of action in preventing oxidation. []

Q13: How effective is this compound in preventing melanosis in shrimp compared to ascorbic acid?

A: Both this compound and ascorbic acid, when combined with sodium metabisulfite, effectively inhibit melanosis in various shrimp species. They also show positive effects on maintaining quality parameters like TVB-N and TMA-N values during storage. []

Q14: Does this compound intake have any adverse effects on blood components in Cynomolgus monkeys?

A: Studies on Cynomolgus monkeys show that this compound, even at high doses (200mg/kg body weight daily), does not cause significant changes in various blood parameters, including serum cholesterol, blood cell counts, hemoglobin, hematocrit, and urinary hydroxyproline/creatinine ratios. [, ]

Q15: Is this compound a suitable alternative to ascorbic acid in all applications?

A: While this compound shares some similarities with ascorbic acid, its lower vitamin C activity and different metabolic fate make it unsuitable as a direct replacement in all applications, especially those requiring the specific biological activity of ascorbic acid. [, ]

Q16: What analytical techniques are used to distinguish between this compound and ascorbic acid?

A: High-performance liquid chromatography (HPLC) is the preferred method for separating and accurately quantifying this compound and ascorbic acid in various matrices, including food and biological samples. [, , , , ] This method allows for differentiation of the two isomers, unlike spectrophotometric methods, which can lead to overestimation of ascorbic acid levels in the presence of this compound. [, ]

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